ethyl (4-nitro-1H-pyrazol-3-yl)acetate
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Overview
Description
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of ethyl (4-nitro-1H-pyrazol-3-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate has a predicted boiling point of 371.2±27.0 °C and a predicted density of 1.401±0.06 g/cm3 . Its pKa is predicted to be 9.07±0.50 .Scientific Research Applications
Comprehensive Analysis of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Applications:
Heat-Resistant Energetic Materials
Compounds similar to ethyl (4-nitro-1H-pyrazol-3-yl)acetate have been evaluated for their potential as heat-resistant energetic materials due to their thermal stability and energetic parameters .
Antimicrobial Agents
Derivatives of pyrazole, which is part of the structure of ethyl (4-nitro-1H-pyrazol-3-yl)acetate, have shown promising antimicrobial potential. This suggests possible applications in developing new antimicrobial agents .
Proteomics Research
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is available for purchase for proteomics research, indicating its use in protein studies and possibly in the identification and characterization of proteins within a proteomic context .
Synthesis of New Heterocycles
The pyrazole scaffold is instrumental in synthesizing new heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. This compound could serve as a precursor or intermediate in such synthetic processes .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their antileishmanial and antimalarial activities. Ethyl (4-nitro-1H-pyrazol-3-yl)acetate could potentially be used in synthesizing compounds with these pharmacological effects .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPBSCSECSYZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-nitro-1H-pyrazol-3-yl)acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.